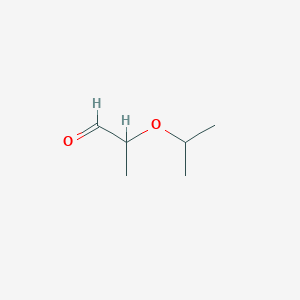
2-(1-Methylethoxy)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylethoxy)propanal is an organic compound with the molecular formula C6H12O2. It is also known as 2-Propanol, 1-(1-methylethoxy)-. This compound is characterized by its isopropoxy group attached to a propanol backbone. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(1-Methylethoxy)propanal can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with isopropanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where propylene oxide and isopropanol are continuously fed into the system. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The product is then purified through distillation and other separation techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylethoxy)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted propanols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Methylethoxy)propanal has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of coatings, adhesives, and cleaning agents.
Mécanisme D'action
The mechanism of action of 2-(1-Methylethoxy)propanal involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its isopropoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Similar in structure but with a methoxy group instead of an isopropoxy group.
1-(1-methyl-2-propoxyethoxy)2-propanol: Similar in structure but with an additional propoxy group.
Uniqueness
2-(1-Methylethoxy)propanal is unique due to its specific isopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific industrial and research applications where these properties are desired.
Propriétés
Numéro CAS |
84952-70-5 |
|---|---|
Formule moléculaire |
C₆H₁₂O₂ |
Poids moléculaire |
116.16 |
Synonymes |
2-(propan-2-yloxy)propanal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















